molecular formula C11H20ClNO3 B13767256 n-(5-Chloropentanoyl)leucine CAS No. 5464-41-5

n-(5-Chloropentanoyl)leucine

Cat. No.: B13767256
CAS No.: 5464-41-5
M. Wt: 249.73 g/mol
InChI Key: KLRYJQNMJWGJLL-UHFFFAOYSA-N
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Description

N-(5-Chloropentanoyl)leucine is a chemical compound that combines the structural elements of 5-chloropentanoyl chloride and leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloropentanoyl)leucine typically involves the reaction of 5-chloropentanoyl chloride with leucine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve leucine in an appropriate solvent, such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add 5-chloropentanoyl chloride to the reaction mixture while maintaining a low temperature to control the exothermic reaction.
  • Stir the reaction mixture for several hours to ensure complete reaction.
  • Purify the product using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloropentanoyl)leucine can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to produce 5-chloropentanoic acid and leucine.

    Substitution: The chlorine atom in the 5-chloropentanoyl group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and a base, such as sodium hydroxide.

    Substitution: Common reagents include amines, thiols, and alcohols, often in the presence of a base or catalyst.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be used.

Major Products Formed

    Hydrolysis: 5-chloropentanoic acid and leucine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

N-(5-Chloropentanoyl)leucine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the production of pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-Chloropentanoyl)leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modifying the enzyme’s structure. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloropentanoyl chloride: A precursor used in the synthesis of N-(5-Chloropentanoyl)leucine.

    Leucine: An essential amino acid that is a component of this compound.

    N-Acetyl-leucine: A modified form of leucine with different pharmacological properties.

Uniqueness

This compound is unique due to its combined structural features, which confer specific chemical and biological properties

Properties

CAS No.

5464-41-5

Molecular Formula

C11H20ClNO3

Molecular Weight

249.73 g/mol

IUPAC Name

2-(5-chloropentanoylamino)-4-methylpentanoic acid

InChI

InChI=1S/C11H20ClNO3/c1-8(2)7-9(11(15)16)13-10(14)5-3-4-6-12/h8-9H,3-7H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

KLRYJQNMJWGJLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CCCCCl

Origin of Product

United States

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